Substituent-Driven Physicochemical Divergence from the DCPO Insecticide Scaffold
The target compound's calculated octanol-water partition coefficient (cLogP) is estimated to be significantly higher than that of the comparative baseline 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO). While DCPO has a cLogP of ~5.2, the introduction of the 4-isobutylphenyl-ethyl group on the target compound increases the cLogP to an estimated 7.1. [1] This is a class-level inference based on the increased carbon count and branched alkyl chain length, which dictates higher membrane permeability and distinct bioavailability profiles. No experimental logP for the target compound has been published, and this value is derived from in silico prediction tools common to the class.
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP = 7.1 (in silico prediction) |
| Comparator Or Baseline | 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO), cLogP ~ 5.2 |
| Quantified Difference | Estimated ∆cLogP ≈ +1.9 (Target is ~190% more lipophilic on a logarithmic scale) |
| Conditions | In silico prediction (e.g., using ChemAxon or similar fragment-based method); experimental values not available. |
Why This Matters
This lipophilicity differential suggests the target compound is unsuitable as a direct 1:1 replacement for DCPO in insecticidal formulations where cuticular penetration or environmental fate profiles must be preserved.
- [1] ZINC Database. ZINC57011063: 2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole. Properties (calculated). View Source
